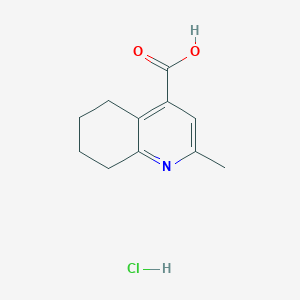

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride is a chemical compound belonging to the quinoline derivatives family. Quinoline and its derivatives are known for their diverse biological activities and applications in various fields such as medicine, chemistry, and industry.

Wirkmechanismus

Target of Action

Quinoline derivatives, a class of compounds to which this molecule belongs, are known to interact with a variety of biological targets .

Mode of Action

Quinoline derivatives, in general, are known to participate in both electrophilic and nucleophilic substitution reactions .

Biochemical Pathways

Quinoline derivatives have been found to exhibit a broad range of biological activities, suggesting they may interact with multiple pathways .

Result of Action

Some quinoline derivatives have been found to have antibacterial, antifungal, antimalarial, anthelmintic, anticonvulsant, cardiotonic, anti-inflammatory, and analgesic activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent. Another method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with ketones in the presence of an acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale reactors with controlled temperature and pressure conditions to ensure high yield and purity. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Formation of alkylated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride has various scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Vergleich Mit ähnlichen Verbindungen

Quinoline

Tetrahydroquinoline

2-Methylquinoline

4-Hydroxyquinoline

This compound's unique properties and applications make it a valuable subject of study in various scientific fields. Its versatility and potential for innovation continue to drive research and development efforts.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

2-Methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid hydrochloride (CAS Number: 2138256-24-1) is a compound of interest due to its diverse biological activities, particularly in the fields of cancer research and antimicrobial studies. This article compiles findings from various studies to elucidate its biological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- CAS Number : 2138256-24-1

Biological Activity Overview

The biological activity of this compound has been evaluated in several contexts:

Table 1: Summary of Biological Activities

| Activity Type | Cell Lines/Organisms | IC50 Values (µM) | Observations |

|---|---|---|---|

| Antiproliferative | A2780 (Ovarian Carcinoma) | 4.1 | Significant cytotoxicity observed |

| HeLa (Cervical Carcinoma) | 3.5 | Induces apoptosis via ROS generation | |

| HT-29 (Colorectal Adenocarcinoma) | 5.0 | Effective against drug-resistant variants | |

| Antimicrobial | Various Microbial Strains | Not specified | Potential activity noted in related compounds |

Detailed Mechanistic Insights

The biological mechanisms underlying the activity of this compound include:

- Induction of Oxidative Stress : The elevation of ROS levels leads to increased apoptosis in cancer cells. This mechanism is particularly relevant in the context of cancer therapy where oxidative stress can selectively target malignant cells while sparing normal cells .

- Cell Cycle Arrest : The compound has been shown to affect various phases of the cell cycle, potentially leading to cell cycle arrest and subsequent apoptosis in sensitive cell lines .

Future Directions and Applications

Given its promising biological activities, further research is warranted to explore:

- In Vivo Efficacy : Animal studies to evaluate the therapeutic potential and safety profile.

- Mechanistic Studies : Detailed investigations into the molecular pathways affected by this compound.

- Formulation Development : Exploring delivery mechanisms that enhance bioavailability and efficacy.

Eigenschaften

IUPAC Name |

2-methyl-5,6,7,8-tetrahydroquinoline-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-7-6-9(11(13)14)8-4-2-3-5-10(8)12-7;/h6H,2-5H2,1H3,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMFANODIKQIMFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2CCCCC2=N1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.